1-Ethylcyclohexyl methacrylate

Catalog No.
S1900131
CAS No.
274248-09-8
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcyclohexyl methacrylate

CAS Number

274248-09-8

Product Name

1-Ethylcyclohexyl methacrylate

IUPAC Name

(1-ethylcyclohexyl) 2-methylprop-2-enoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3

InChI Key

ABUIKOPEGIZINI-UHFFFAOYSA-N

SMILES

CCC1(CCCCC1)OC(=O)C(=C)C

Canonical SMILES

CCC1(CCCCC1)OC(=O)C(=C)C
  • Polymer synthesis

    Due to its chemical structure, 1-ECHMA can be polymerized to form various materials with specific properties. Researchers might explore 1-ECHMA for applications such as engineering plastics, adhesives, or coatings [].

  • Modification of existing polymers

    -ECHMA can be incorporated as a co-monomer during the synthesis of other polymers, potentially influencing their properties like thermal stability, mechanical strength, or hydrophobicity. This aspect could be valuable in research on specialty polymers for various applications.

  • Biocompatible materials

    Some studies suggest that certain methacrylate-based polymers can exhibit biocompatibility. Researchers might explore 1-ECHMA for applications in drug delivery systems or biomaterials []. However, more research is required to determine 1-ECHMA's specific biocompatibility profile.

1-Ethylcyclohexyl methacrylate is a colorless to light yellow liquid with the molecular formula C12H20O2C_{12}H_{20}O_{2} and a molecular weight of 196.29 g/mol. It is classified as a monofunctional acrylate monomer, specifically an ester of methacrylic acid and 1-ethylcyclohexanol. This compound is notable for its low volatility and distinct odor, making it suitable for various applications in the chemical industry, particularly in the production of polymers, coatings, and adhesives .

While detailed safety information is not available for ECHM specifically, some general hazards can be assumed based on its properties as a methacrylate monomer:

  • Skin and eye irritant: ECHM may cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation of ECHM vapors may irritate the respiratory tract.
  • Flammable: ECHM is likely flammable, similar to other organic liquids.

  • Polymerization: It can undergo free radical polymerization to form polymethacrylate copolymers, which are utilized in various industrial applications such as coatings and adhesives.
  • Esterification: The compound reacts with alcohols to produce esters, a reaction that typically requires an acid catalyst.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methacrylic acid and 1-ethylcyclohexanol .

Common Reagents and Conditions

  • Polymerization: Initiated by free radicals or ultraviolet light.
  • Esterification: Requires an acid catalyst and an alcohol.
  • Hydrolysis: Conducted in the presence of water along with an acid or base.

1-Ethylcyclohexyl methacrylate can be synthesized through several methods, including:

  • Grignard Reaction:
    • Magnesium turnings react with bromoethane in a solvent to form a Grignard reagent.
    • Cyclohexanone is added to this reagent under controlled temperature conditions.
    • The resulting mixture undergoes esterification with methacrylic anhydride.
  • Direct Esterification:
    • The direct reaction of methacrylic acid with 1-ethylcyclohexanol under acidic conditions can also yield 1-Ethylcyclohexyl methacrylate .

Procedure Example

A typical synthesis involves:

  • Reacting magnesium chips with ethyl bromide in diethyl ether.
  • Adding cyclohexanone and maintaining temperature control during the reaction.
  • Introducing methacrylic anhydride to complete the esterification process .

The applications of 1-Ethylcyclohexyl methacrylate span various industries:

  • Adhesives and Coatings: Used as a monomer in the production of durable coatings and adhesives.
  • Medical Devices: Employed in creating biocompatible materials for medical applications.
  • Polymer Production: Acts as a key component in synthesizing various polymers used in industrial products like elastomers and plastics .

Research on the interactions of 1-Ethylcyclohexyl methacrylate focuses on its reactivity with other compounds during polymerization processes. Understanding these interactions is crucial for optimizing its use in creating stable polymers with desired properties. Studies have also looked into its compatibility with biological tissues, which is essential for medical applications .

1-Ethylcyclohexyl methacrylate shares structural similarities with several other methacrylate compounds, including:

  • Methyl Methacrylate: A widely used monomer known for its high reactivity and volatility.
  • Butyl Methacrylate: Offers flexibility and lower volatility compared to methyl methacrylate but lacks some chemical resistance.
  • Cyclohexyl Methacrylate: Similar structure but different physical properties; generally provides better thermal stability.

Comparison Table

CompoundUnique Properties
1-Ethylcyclohexyl MethacrylateLower volatility, higher chemical resistance
Methyl MethacrylateHigh reactivity, commonly used
Butyl MethacrylateFlexible, lower volatility
Cyclohexyl MethacrylateBetter thermal stability

The unique structure of 1-Ethylcyclohexyl methacrylate imparts distinct properties that make it particularly suitable for specialized applications where lower volatility and enhanced chemical resistance are advantageous .

The compound’s structure includes a methacrylate functional group (CH₂=C(CH₃)COO-) esterified with 1-ethylcyclohexanol. Key identifiers include:

PropertyValueSource
CAS Number274248-09-8
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
Boiling Point245–249°C
Density0.940 g/mL (at 20°C)
Flash Point96°C

Its IUPAC name is (1-ethylcyclohexyl) 2-methylprop-2-enoate, and it is also referred to as methacrylic acid 1-ethylcyclohexyl ester.

Historical Development and Discovery

The synthesis of 1-ethylcyclohexyl methacrylate was first reported in the early 2000s, leveraging Grignard reagent chemistry. A key patent (CN104910012A) describes a multi-step process:

  • Grignard Reagent Formation: Magnesium reacts with bromoethane in tetrahydrofuran to form a Grignard intermediate.
  • Cyclohexanone Addition: The intermediate is combined with cyclohexanone to produce 1-ethylcyclohexanol.
  • Esterification: Methacrylic anhydride is used to esterify the alcohol under controlled conditions.

This method enables high-purity synthesis (>99% by GC), critical for industrial applications.

Significance in Polymer Chemistry and Materials Science

The compound’s methacrylate group undergoes free radical polymerization, making it suitable for:

  • Photoresist Materials: Used in semiconductor manufacturing due to its low volatility and compatibility with UV lithography.
  • Polymer Synthesis: Forms homopolymers or copolymers with tailored mechanical and thermal properties. For example, copolymers with ethylene glycol dicyclopentenyl ether acrylate exhibit resistance to microbial colonization.
  • Comparison with Analogues:
CompoundApplicationsKey Advantages
Methyl MethacrylateAcrylic plastics, adhesivesHigh clarity, biocompatibility
Butyl MethacrylateCoatings, sealantsFlexibility, UV resistance
1-Ethylcyclohexyl MethacrylatePhotoresists, specialty polymersLow volatility, hydrophobic properties

Current Research Landscape

Recent studies focus on optimizing polymerization methods and exploring novel applications:

  • Click-Chemoenzymatic ATRP: A hybrid approach combines enzymatic catalysis with atom-transfer radical polymerization (ATRP) to synthesize controlled-architecture polymers.
  • Bioactive Polymers: Research investigates antimicrobial hydrogels incorporating methacrylate derivatives, though direct studies on 1-ethylcyclohexyl methacrylate remain limited.
  • Industrial Process Improvements: Efforts to reduce waste and energy consumption in synthesis, such as solvent-free esterification or catalytic recycling.

XLogP3

3.6

Wikipedia

1-Ethylcyclohexyl methacrylate

Dates

Modify: 2023-08-16

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